In-Depth Technical Guide: 8-Bromo-4-chloro-7-methylquinazoline in Advanced Drug Discovery
In-Depth Technical Guide: 8-Bromo-4-chloro-7-methylquinazoline in Advanced Drug Discovery
Executive Summary & Core Significance
In the landscape of modern medicinal chemistry, the quinazoline scaffold is universally recognized as a "privileged structure," particularly in the development of targeted oncology therapeutics and kinase inhibitors[1]. Among its highly functionalized derivatives, 8-bromo-4-chloro-7-methylquinazoline (CAS: 1565019-68-2) stands out as a premier building block[2][3].
As a Senior Application Scientist, I frequently leverage this specific di-halogenated heterocycle for its orthogonal reactivity . The molecule presents two distinct electrophilic handles—a highly reactive C4-chloride and a transition-metal-sensitive C8-bromide—separated by a sterically tuning C7-methyl group. This architectural precision allows researchers to perform sequential, regioselective functionalizations without the need for complex protecting-group chemistry, dramatically accelerating the hit-to-lead optimization phase in drug discovery.
Structural Dynamics & Physicochemical Profile
Understanding the baseline physicochemical properties of 8-bromo-4-chloro-7-methylquinazoline is critical for predicting its behavior in both synthetic environments and biological assays. The electron-deficient pyrimidine ring dictates the molecule's primary reactivity, while the substituted benzene ring governs its lipophilicity and spatial geometry.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 8-Bromo-4-chloro-7-methylquinazoline |
| CAS Registry Number | 1565019-68-2[2] |
| Molecular Formula | C9H6BrClN2[4] |
| Molecular Weight | 257.51 g/mol [5][6] |
| Monoisotopic Mass | 255.94 Da[4][7] |
| Appearance | Off-white to pale yellow solid |
| Primary Electrophile | C4 (Nucleophilic Aromatic Substitution)[1][8] |
| Secondary Electrophile | C8 (Transition-Metal Cross-Coupling) |
Mechanistic Reactivity: The Dual-Handle Advantage
The true value of 8-bromo-4-chloro-7-methylquinazoline lies in the causality of its reactivity. The functionalization sequence must follow a strict order (C4 followed by C8) dictated by fundamental molecular orbital theory.
-
C4 Nucleophilic Aromatic Substitution (SNAr): The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing inductive and mesomeric effect on the C4 position. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making C4 highly susceptible to nucleophilic attack. As demonstrated in[9], the reaction proceeds via the formation of a stabilized Meisenheimer complex. The C8-bromide, residing on the more electron-rich benzene ring, remains entirely inert under these conditions.
-
C8 Palladium-Catalyzed Cross-Coupling: Once the C4 position is aminated or etherified, the pyrimidine ring becomes more electron-rich, effectively shutting down further SNAr reactivity. The C8-bromide then becomes the primary handle for Pd(0)-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). The adjacent C7-methyl group provides steric hindrance, which necessitates the use of ligands with high steric demand (e.g., XPhos or dppf) to facilitate the oxidative addition step.
Caption: Orthogonal synthetic workflow exploiting C4 SNAr and C8 cross-coupling.
Standardized Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm success before proceeding.
Protocol A: Regioselective SNAr Amination at C4
Objective: Introduce an aniline derivative at the C4 position to mimic the hinge-binding motif of kinase inhibitors.[1][10]
-
Setup: In a dry reaction vial, dissolve 8-bromo-4-chloro-7-methylquinazoline (1.0 eq) and the desired aniline derivative (1.1 eq) in anhydrous isopropanol (0.2 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.
-
Execution: Heat the mixture to 80 °C for 4–6 hours. The polar protic solvent stabilizes the anionic transition state of the SNAr mechanism[9][10].
-
Workup: Cool to room temperature and precipitate the product by adding ice-cold water. Filter and wash with cold isopropanol.
-
Self-Validating Checkpoint (LC-MS): Analyze the crude solid. The displacement of the chloride results in a mass shift of (Amine MW - 36.5). Crucially, the isotopic signature of the starting material (a complex multiplet reflecting both Cl 3 :1 and Br 1:1 isotopes) will collapse into a clean 1:1 doublet characteristic of a single bromine atom. This confirms regioselective mono-substitution.
Protocol B: Suzuki-Miyaura Cross-Coupling at C8
Objective: Introduce an aryl or heteroaryl group at C8 to probe the kinase ribose pocket.
-
Setup: Combine the 4-amino-8-bromo-7-methylquinazoline intermediate (1.0 eq), a substituted boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under a nitrogen atmosphere. The bidentate dppf ligand is critical here to overcome the steric bulk of the adjacent C7-methyl group.
-
Execution: Heat the mixture at 100 °C for 12 hours.
-
Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
-
Self-Validating Checkpoint (MS & TLC): The complete disappearance of the 1:1 Br isotopic doublet in mass spectrometry confirms successful coupling. Additionally, the extended conjugation from the new C8-aryl group will cause a distinct shift in TLC fluorescence quenching (visible under 254 nm and 365 nm UV).
Pharmacophore Mapping in Kinase Inhibitors
When designing targeted therapies, such as Eph receptor inhibitors or mutant EGFR inhibitors, the spatial arrangement of 8-bromo-4-chloro-7-methylquinazoline derivatives perfectly maps to the ATP-binding site of kinases[1][11][12].
-
N1/N3 Pyrimidine Core: Acts as an ATP mimic, forming critical hydrogen bonds with the kinase hinge region[1].
-
C4 Substituent: Projects out toward the solvent channel or specificity pocket, allowing for the tuning of drug solubility and target selectivity[1].
-
C8 Substituent: Probes deep into the ribose pocket or interacts with the gatekeeper residue, a common site for acquired resistance mutations[1].
-
C7 Methyl Group: Serves a dual purpose. It acts as a hydrophobic shield to increase local lipophilicity, and it sterically constrains the conformation of the C8 substituent, locking it into the bioactive conformation required for potent inhibition.
Caption: Pharmacophore mapping of the substituted quinazoline core within a kinase active site.
References
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Sánchez, C., et al. Frontiers in Chemistry, 2018. URL:[Link]
- Novel sulphoximine-substituted quinoline and quinazoline derivatives as kinase inhibitors. Eis, K., et al. Google Patents (CA2687611A1 / WO2008141843A1), 2008.
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central (PMC), 2012. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1565019-68-2|8-Bromo-4-chloro-7-methylquinazoline|BLD Pharm [bldpharm.com]
- 3. 1565019-68-2|8-Bromo-4-chloro-7-methylquinazoline|BLD Pharm [bldpharm.com]
- 4. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. 1100207-81-5|8-Bromo-4-chloro-6-methylquinazoline|BLD Pharm [bldpharm.com]
- 6. Quinazoline, 8-bromo-4-chloro-7-methyl- | 1565019-68-2 [chemicalbook.com]
- 7. PubChemLite - C9H6BrClN2 - Explore [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CA2687611A1 - Novel sulphoximine-substituted quinoline and quinazoline derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 12. EMAN RESEARCH PUBLISHING |Full Text|Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential [publishing.emanresearch.org]
